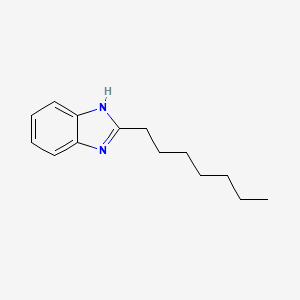

2-Heptylbenzimidazole

Vue d'ensemble

Description

2-Heptylbenzimidazole (2-HB) is a heterocyclic aromatic compound with a molecular formula of C13H17N3. It is a colorless crystalline solid with a melting point of 151-153°C and a boiling point of 254-256°C. 2-HB is a member of the benzimidazole family and is used as a starting material for the synthesis of several other compounds. It is also used in scientific research applications and as a laboratory reagent.

Applications De Recherche Scientifique

Pharmacological Applications

Benzimidazoles, including 2-Heptylbenzimidazole, have been extensively explored for their pharmacological properties . They are potent inhibitors of various enzymes involved in a wide range of therapeutic uses . These include:

They are also used in treating cardiovascular disease, neurology, endocrinology, ophthalmology, and more .

Antitumor Agents

Benzimidazole derivatives, including 2-Heptylbenzimidazole, have shown promising results as antitumor agents . They have been found to inhibit EGFR and erbB2 , which are proteins involved in cell growth and proliferation. Their inhibition can help control the growth of cancer cells .

Anti-Alzheimer Agents

Research has shown that benzimidazole derivatives can be effective anti-Alzheimer agents . They may help in the management of Alzheimer’s disease, a neurodegenerative disorder characterized by cognitive impairment .

Antidiabetic Agents

Benzimidazole derivatives have been found to be effective antidiabetic agents . They can help manage diabetes, a metabolic disorder characterized by high blood sugar levels .

Antiparasitic Agents

Benzimidazole derivatives have shown effectiveness as antiparasitic agents . They can help in the treatment of parasitic infections .

Antimicrobial Agents

Benzimidazole derivatives have demonstrated antimicrobial activity . They can help in the treatment of bacterial and fungal infections .

Antioxidant Agents

Benzimidazoles grafted with aromatic nuclei have been noted as antioxidant agents . Antioxidants help protect the body’s cells from damage caused by free radicals .

Analgesic and Anti-inflammatory Agents

Structure-activity relationship (SAR) studies have shown that 1,2,5,6-substituted benzimidazoles with various substituents are analgesic and anti-inflammatory agents . They can help manage pain and inflammation .

Mécanisme D'action

Target of Action

2-Heptylbenzimidazole, like other benzimidazole derivatives, has been found to exhibit diverse anticancer activities . The primary targets of these compounds are often cancer cells, where they interact with various cellular components to inhibit growth and proliferation . The specific targets can vary depending on the substitution pattern around the benzimidazole nucleus .

Mode of Action

These compounds are known to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division . This can result in the malsegregation of chromosomes, leading to cell death . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Biochemical Pathways

They can disrupt DNA replication, RNA transcription, protein synthesis, and other essential cellular functions

Pharmacokinetics

Benzimidazoles are generally known to have good bioavailability and can be effectively distributed throughout the body

Result of Action

The result of 2-Heptylbenzimidazole’s action is the inhibition of cancer cell growth and proliferation . By disrupting essential cellular processes, it can induce cell death and prevent the spread of cancer .

Action Environment

The efficacy and stability of 2-Heptylbenzimidazole can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other substances can affect its solubility and reactivity . Additionally, benzimidazoles have been found to act as corrosion inhibitors, suggesting that they may be stable in a variety of harsh environments .

Propriétés

IUPAC Name |

2-heptyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-3-4-5-6-11-14-15-12-9-7-8-10-13(12)16-14/h7-10H,2-6,11H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRKURJUHLRUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342637 | |

| Record name | 2-HEPTYLBENZIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Heptylbenzimidazole | |

CAS RN |

5851-49-0 | |

| Record name | 2-HEPTYLBENZIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 2-Heptylbenzimidazole and its derivatives affect their UV-Vis spectra upon deprotonation?

A: The research article [] investigates the UV-Vis spectral changes of 2-Heptylbenzimidazole, 2-Heptyl-4,7-diphenylbenzimidazole, and Poly(2-heptylbenzimidazole-4,7-diyl) upon deprotonation. The study reveals that steric strain caused by the phenyl groups in 2-Heptyl-4,7-diphenylbenzimidazole and Poly(2-heptylbenzimidazole-4,7-diyl) leads to a significant red shift (shift to a longer wavelength) in their π-π* absorption band upon deprotonation with NaOH. This suggests that the presence and position of substituents on the benzimidazole ring system can significantly influence its electronic properties and spectral behavior. Additionally, Poly(2-heptylbenzimidazole-4,7-diyl) exhibits a new absorption peak around 400 nm after deprotonation, which might be attributed to the formation of a delocalized conjugated system within the polymer structure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1348990.png)

![(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B1348993.png)

![1-[(2-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B1349012.png)